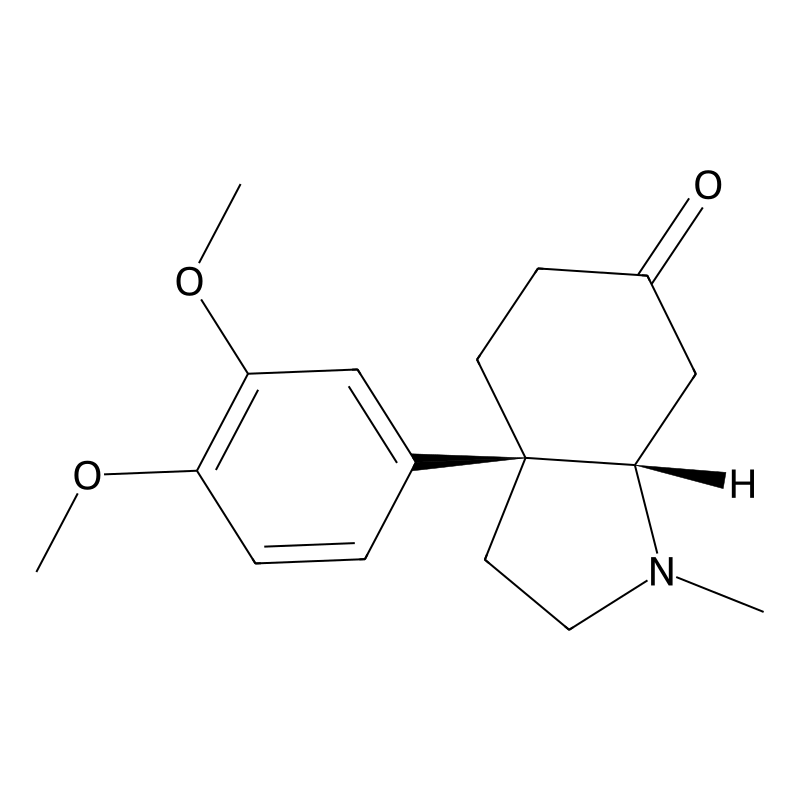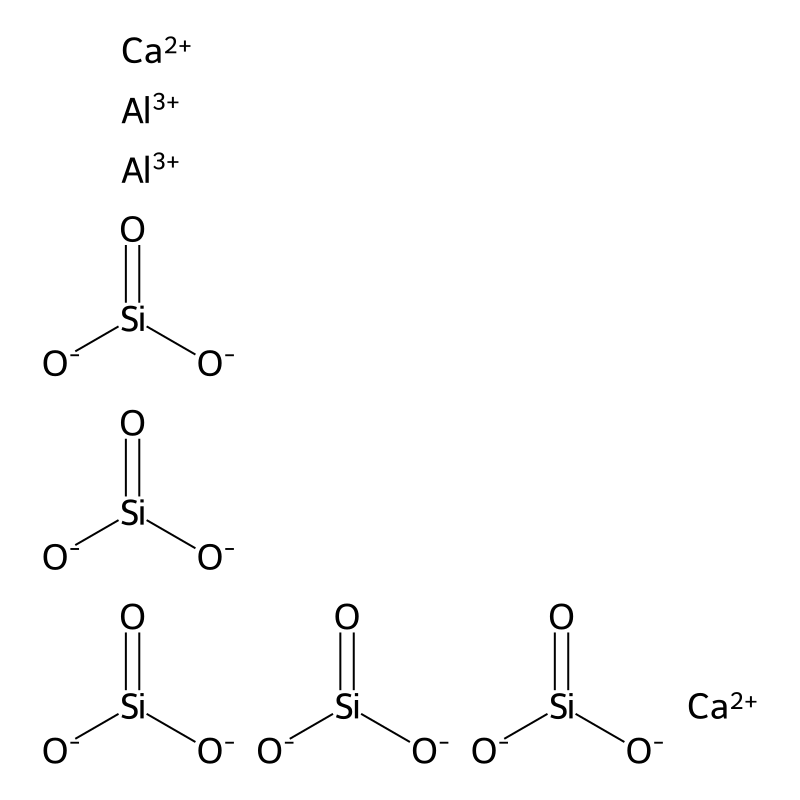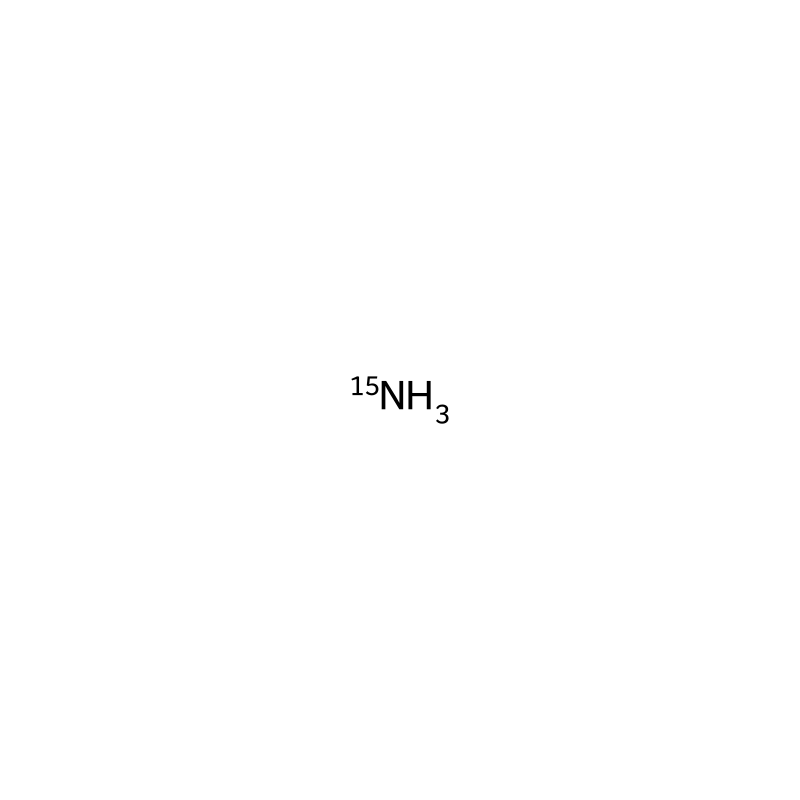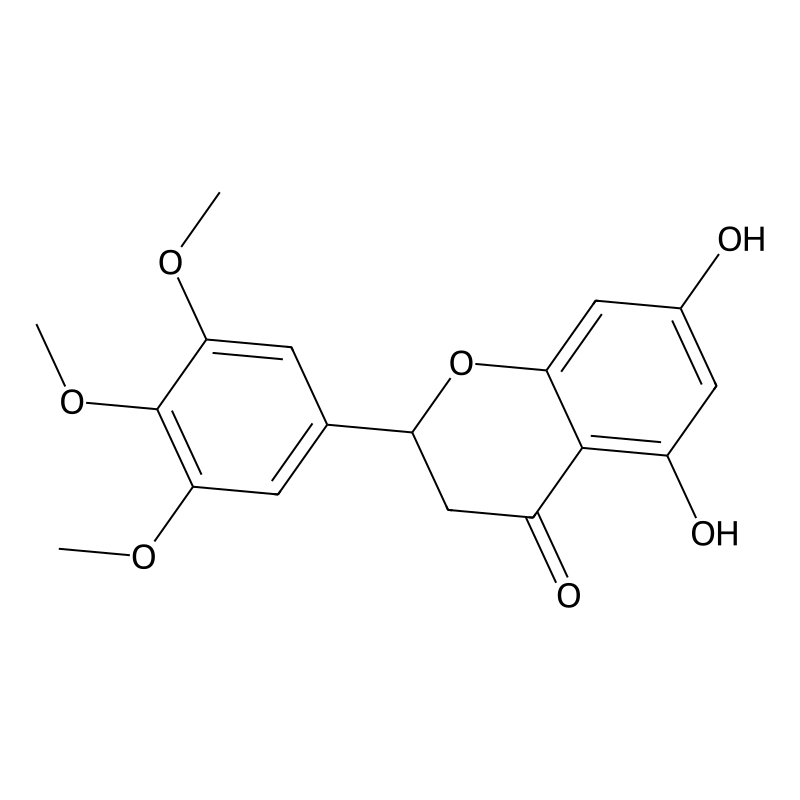Methyl 2-(bromomethyl)-3-phenylacrylate
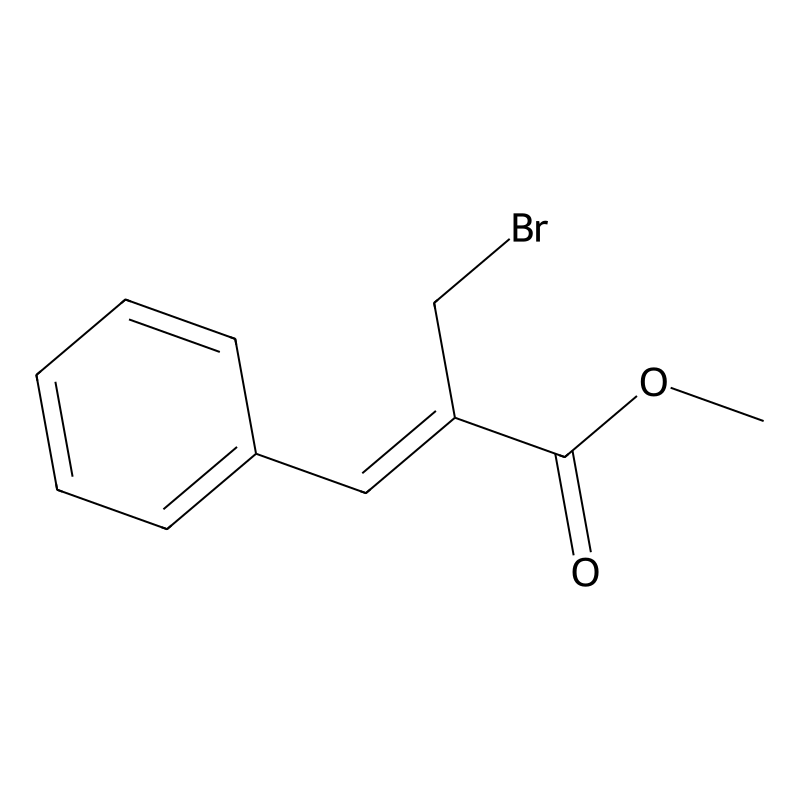
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Methyl 2-(bromomethyl)-3-phenylacrylate is an organic compound characterized by the molecular formula CHBrO. This compound features a bromomethyl group attached to the second carbon of a phenylacrylate structure, making it a member of the acrylate family. The presence of both bromine and phenyl groups contributes to its unique chemical properties and potential reactivity in various
- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds. This reaction is facilitated by the electron-withdrawing nature of the adjacent carbonyl group.
- Michael Addition: The compound can act as an electrophile in Michael addition reactions, where nucleophiles add across the double bond of the acrylate moiety.
- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex organic molecules .
Several methods have been developed for synthesizing methyl 2-(bromomethyl)-3-phenylacrylate:
- Direct Bromination: Starting from methyl 3-phenylacrylate, bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromomethyl group.
- Alkylation Reactions: The compound can also be synthesized through alkylation of methyl 3-phenylacrylate with bromoalkanes in the presence of a base .
- Coupling Reactions: Utilizing indium-mediated coupling reactions with appropriate substrates can yield this compound effectively .
Methyl 2-(bromomethyl)-3-phenylacrylate finds applications in:
- Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Material Science: Used in the formulation of polymers and resins due to its reactive acrylate functionality.
- Bioconjugation: Its ability to undergo nucleophilic substitution makes it suitable for attaching biomolecules in drug development and delivery systems .
Interaction studies involving methyl 2-(bromomethyl)-3-phenylacrylate primarily focus on its reactivity with nucleophiles and other electrophiles. Research indicates that this compound can interact with amines, alcohols, and thiols, leading to various substitution products. Additionally, studies on its interactions with biological macromolecules could provide insights into its potential therapeutic applications .
Several compounds share structural similarities with methyl 2-(bromomethyl)-3-phenylacrylate. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-phenylacrylate | Lacks bromomethyl group; simpler structure | More stable; less reactive than the brominated version |
| Methyl 2-(chloromethyl)-3-phenylacrylate | Contains chloromethyl instead of bromomethyl | Different reactivity profile due to chlorine |
| Ethyl 2-(bromomethyl)-3-phenylacrylate | Ethyl group instead of methyl | Alters solubility and reactivity |
| Methyl 2-(bromophenyl)-3-phenylacrylate | Bromine attached directly to phenyl ring | Potentially different biological activity |
Methyl 2-(bromomethyl)-3-phenylacrylate is unique due to its specific combination of functional groups that allow for diverse reactivity patterns not found in simpler or differently substituted analogs .
